molecular formula C22H29ClO4 B13421822 11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione CAS No. 25121-04-4

11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

Cat. No.: B13421822
CAS No.: 25121-04-4
M. Wt: 392.9 g/mol
InChI Key: BMFNZMCBJPBGNF-JMDSDPCGSA-N
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Description

Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. This compound is part of the glucocorticoid class of steroids, which are commonly used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- typically involves multiple steps starting from simpler steroid precursors. One common method involves the microbial transformation of phytosterols into intermediate compounds, which are then chemically modified through a series of reactions including hydrolysis, decarboxylation, rearrangement, dehydration, and dehydrogenation .

Industrial Production Methods

Industrial production of this compound often employs a combination of microbial and chemical processes to achieve high yields and purity. The microbial process involves the use of engineered strains of Mycolicibacterium neoaurum to convert phytosterols into intermediate compounds, which are then subjected to chemical reactions to produce the final product .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This compound is often preferred in certain clinical settings due to its potency and duration of action.

Properties

CAS No.

25121-04-4

Molecular Formula

C22H29ClO4

Molecular Weight

392.9 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,16S,17R)-11-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-20(13,2)19(15)17(23)10-21(16,3)22(12,27)18(26)11-24/h6-7,9,12,15-17,19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19+,20-,21-,22-/m0/s1

InChI Key

BMFNZMCBJPBGNF-JMDSDPCGSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)Cl)C

Origin of Product

United States

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